N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
Description
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a 2-aminoethyl group at the nitrogen atom and a methyl-acetamide moiety at the C2 position. The (S)-configuration at the pyrrolidine’s chiral center imparts stereochemical specificity, which is critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-9(14)12(2)8-10-4-3-6-13(10)7-5-11/h10H,3-8,11H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAFSOVRPPKXHV-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCN1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C[C@@H]1CCCN1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C10H21N3O
- Molecular Weight : 199.29 g/mol
- CAS Number : 1354017-35-8
The compound features a pyrrolidine ring, which is known for its role in various biological activities, particularly in the modulation of neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may act as an agonist or antagonist, influencing various signaling pathways. The precise molecular targets remain under investigation, but the compound's structural similarity to neurotransmitters suggests potential roles in neurological functions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing pyrrolidine structures. For instance, related pyrrolidine derivatives have demonstrated significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0048 |
| Compound B | E. coli | 0.0195 |
| Compound C | C. albicans | 0.039 |
These findings suggest that this compound could exhibit similar antimicrobial properties, warranting further exploration.
Neuroactive Effects
Given its structural characteristics, this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. Its ability to modulate synaptic transmission could lead to applications in conditions such as anxiety or depression .
Case Studies and Research Findings
Several studies have documented the biological activities of pyrrolidine derivatives:
- Antibacterial Activity : A study reported that pyrrolidine derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM against various strains .
- Antifungal Activity : Another study indicated that similar compounds showed significant antifungal activity against Candida albicans, with MIC values demonstrating efficacy comparable to established antifungal agents .
- Neuropharmacological Studies : Research has indicated that certain derivatives can affect dopamine and serotonin receptors, suggesting a role in modulating mood and behavior .
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide exhibit properties that may be beneficial in treating mood disorders. The structural characteristics of this compound suggest it could interact with neurotransmitter systems implicated in depression and anxiety, such as serotonin and norepinephrine pathways. Studies have shown that modifications in the pyrrolidine ring can enhance binding affinity to these receptors, potentially leading to the development of novel antidepressants .
Analgesic Effects
The compound's structural analogs have been studied for their analgesic effects. Preliminary findings suggest that this compound may modulate pain pathways by affecting opioid receptors. This opens avenues for developing new pain management therapies that could reduce reliance on traditional opioids, thus addressing the ongoing opioid crisis .
Neuropharmacology
Cognitive Enhancement
There is growing interest in the use of pyrrolidine derivatives for cognitive enhancement. Research indicates that compounds with similar structures can influence cholinergic systems, which are crucial for learning and memory processes. The potential application of this compound in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease is an area of active investigation .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegeneration. Studies suggest that it may exert protective effects against oxidative stress and excitotoxicity, mechanisms often involved in neuronal damage. These findings position the compound as a candidate for further research into therapies aimed at preserving neuronal function in degenerative diseases .
Synthetic Methodologies
Synthesis and Derivatization
The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization. Researchers have developed various synthetic routes that optimize yield and purity, making it accessible for further study. The ability to modify the compound through derivatization allows for the exploration of structure-activity relationships (SAR) essential for drug development .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogs with Modified N-Substituents
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
- Structural Difference : The methyl group on the acetamide nitrogen is replaced with an isopropyl group.
- Impact : Increased steric bulk from the isopropyl group may reduce membrane permeability compared to the methyl analog. This could influence bioavailability and binding affinity in biological systems .
2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide
- Structural Difference: The pyrrolidine nitrogen is substituted with a methyl group instead of a 2-aminoethyl chain.
- The molecular weight (227.35 g/mol) is lower than the target compound, suggesting differences in solubility and logP .
Analogs with Alternative Heterocyclic Cores
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide
- Structural Difference : The pyrrolidine ring (5-membered) is replaced with piperidine (6-membered).
- Impact : The larger ring size alters conformational flexibility and electronic distribution. Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to enhanced stability and reduced ring strain .
N-Ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide
- Structural Difference : Incorporates a piperazine ring and indole moiety.
- This contrasts with the simpler pyrrolidine scaffold of the target compound .
Functional Group Variations in Acetamide Derivatives
N-(2-Cyano-ethyl)-N-methyl-acetamide
- Structural Difference: Lacks the pyrrolidine ring and aminoethyl group.
- Impact: The cyano group introduces electron-withdrawing effects, increasing polarity but reducing metabolic stability compared to the aminoethyl-pyrrolidine system .
Pyr (PLA2 Inhibitor)
- Structural Difference : Contains a biphenyl and dioxothiazolidine group attached to a pyrrolidine-acetamide core.
- This highlights the role of auxiliary substituents in modulating biological activity .
Physicochemical Comparison
Preparation Methods
Starting Materials and Protection
Synthesis begins with (S)-pyrrolidin-2-ylmethanol, which undergoes Boc (tert-butyloxycarbonyl) protection to prevent undesired side reactions. Boc protection is achieved using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C, yielding (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Alkylation of Pyrrolidine
The hydroxyl group is converted to a better leaving group (e.g., mesylate) using methanesulfonyl chloride in dichloromethane (DCM) with triethylamine. Subsequent nucleophilic substitution with ethylenediamine in dimethylformamide (DMF) at 80°C introduces the aminoethyl side chain. Cesium carbonate is employed as a base to facilitate the reaction, achieving yields of 68–72%.
Acylation with Acetamide Moiety
The secondary amine is acylated using acetic anhydride or acetyl chloride. A preferred method involves coupling N-methylacetamide via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, yielding the protected intermediate. Reaction conditions (20°C, 12 hours) ensure minimal racemization.
Deprotection and Final Product
Boc deprotection is performed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature for 2 hours. The crude product is purified via silica gel chromatography (10% methanol in chloroform), affording the final compound with >95% purity.
Method 2: Enantioselective Synthesis Using Tartaric Acid Resolution
Resolution Process
Racemic N-ethyl-2-aminomethylpyrrolidine is resolved using L-tartaric acid in an ethanol-water mixture (5:1 mass ratio). The (S)-enantiomer selectively crystallizes at 10–20°C over 12–24 hours, achieving 35–40% yield with 99% enantiomeric excess (ee).
Coupling Reactions
The resolved (S)-amine is acylated with N-methylacetyl chloride in the presence of pyridine. Alternatively, a two-step protocol involves generating the acyl imidazolide intermediate using 1,1′-carbonyldiimidazole (CDI), followed by aminolysis with methylamine.
Method 3: Solid-Phase Synthesis
A resin-bound pyrrolidine derivative is functionalized via Fmoc chemistry. After sequential alkylation (ethylenediamine) and acylation (N-methylacetamide), the product is cleaved from the resin using TFA, achieving a 60% overall yield. This method reduces purification steps but requires specialized equipment.
Comparative Analysis of Synthetic Methods
| Parameter | Alkylation-Acylation | Enantioselective | Solid-Phase |
|---|---|---|---|
| Yield | 72% | 40% | 60% |
| Purity | >95% | 99% ee | >90% |
| Key Reagents | EDC, HOBt | L-Tartaric acid | Fmoc-resin |
| Purification Complexity | Moderate | High | Low |
Challenges and Optimization Strategies
Q & A
What are the recommended methods for synthesizing N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide with high enantiomeric purity?
Answer:
To achieve high enantiomeric purity, employ stereoselective synthesis using chiral catalysts or auxiliaries. For example:
- Chiral Pool Synthesis : Start with (S)-pyrrolidine derivatives to preserve stereochemistry during alkylation or amidation steps.
- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective C–N bond formation.
- Purification : Chiral HPLC or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric excess >99%. Characterization via circular dichroism (CD) or optical rotation validates purity .
How can researchers characterize the molecular structure and confirm stereochemistry of this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : 1D /-NMR and 2D COSY/NOESY identify proton environments and spatial correlations. The (S)-configuration can be inferred from NOE interactions between the pyrrolidine methyl group and adjacent protons.
- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). Hydrogen-bonding networks in crystal structures further validate stereochemistry .
- Chiral HPLC : Compare retention times with racemic mixtures or known enantiomers .
What experimental strategies are effective in studying the compound's interaction with biological targets like enzymes or receptors?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., N-acetyl glucosaminidase) and measure binding kinetics (, , ) in real time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes.
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, guided by crystallographic data of homologous enzymes .
How can researchers resolve contradictions in pharmacological data across studies involving this compound?
Answer:
- Reproducibility Protocols : Standardize assay conditions (pH, temperature, buffer composition) and validate compound purity via LC-MS.
- Control Experiments : Include positive/negative controls (e.g., known inhibitors) to rule off-target effects.
- Meta-Analysis : Cross-reference binding constants () and IC values from multiple studies, accounting for assay-specific variables (e.g., cell lines, receptor subtypes) .
What design considerations are critical for in vivo studies assessing metabolic stability and toxicity?
Answer:
- Radiolabeling : Incorporate - or -isotopes to track metabolic pathways via scintillation counting or autoradiography.
- Mass Spectrometry (MS) : Use LC-MS/MS to identify phase I/II metabolites in plasma or urine.
- Animal Models : Dose escalation studies in rodents (e.g., Sprague-Dawley rats) evaluate acute toxicity (LD) and histopathological changes. Compare results with in vitro hepatocyte assays to predict hepatic clearance .
How can researchers optimize the compound’s solubility and bioavailability for in vitro assays?
Answer:
- Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to enhance solubility without denaturing proteins.
- Lipid-Based Formulations : Incorporate cyclodextrins or liposomes for hydrophobic compounds.
- Permeability Assays : Assess Caco-2 cell monolayer transport to predict intestinal absorption. Adjust logP via substituent modifications (e.g., adding polar groups) .
What advanced computational methods support structure-activity relationship (SAR) studies for this compound?
Answer:
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over microsecond timescales to study conformational flexibility.
- Free Energy Perturbation (FEP) : Predict binding affinity changes for structural analogs (e.g., methyl vs. ethyl substituents) .
How can enantiomeric impurities in synthesized batches impact pharmacological outcomes?
Answer:
- Activity Reversal : The (R)-enantiomer may act as an antagonist, skewing dose-response curves.
- Toxicity Risks : Impurities could inhibit cytochrome P450 enzymes, altering metabolic profiles.
- Mitigation : Regular chiral purity checks via HPLC and stringent purification protocols are essential .
What strategies validate the compound’s stability under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC-UV.
- Lyophilization : Improve long-term stability by storing lyophilized powders at -20°C with desiccants.
- Accelerated Stability Testing : Use Arrhenius equations to predict shelf life at 25°C based on high-temperature data .
How do researchers address discrepancies between in silico predictions and experimental binding data?
Answer:
- Force Field Refinement : Adjust AMBER/CHARMM parameters to better model ligand torsion angles.
- Solvent Effects : Include explicit water molecules or implicit solvation models (e.g., PBSA) in docking simulations.
- Experimental Validation : Perform alanine scanning mutagenesis on key receptor residues to confirm predicted binding hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
